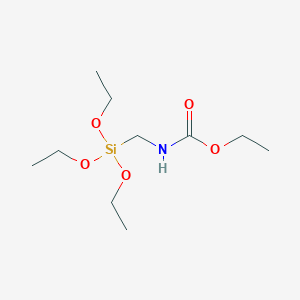

Ethyl ((triethoxysilyl)methyl)carbamate

Descripción

General Significance of Carbamate (B1207046) Functional Groups in Organic and Polymer Chemistry

The carbamate functional group, with its characteristic -NHCOO- linkage, is a cornerstone in organic and polymer chemistry. nih.gov This moiety is essentially a hybrid of an amide and an ester, bestowing upon molecules a unique blend of chemical and proteolytic stability. nih.gov Carbamates are integral to a wide array of applications, from serving as crucial protecting groups for amines in the synthesis of complex organic molecules and peptides to forming the backbone of polyurethane polymers. nih.gov Their ability to engage in hydrogen bonding and their predictable reactivity make them invaluable in the design of pharmaceuticals, agricultural chemicals like pesticides and fungicides, and various industrial materials. nih.gov

Overview of Organosilicon Compounds and Their Broad Role in Materials Science

Organosilicon compounds, defined by the presence of a silicon-carbon (Si-C) bond, are a versatile class of materials that bridge the gap between inorganic and organic chemistry. cfsilicones.comwiley-vch.de This unique dual nature imparts a range of desirable properties, including thermal stability, flexibility, hydrophobicity, and excellent dielectric properties. cfsilicones.comwiley-vch.de These characteristics have led to their widespread use in numerous sectors. Silicones, a prominent type of organosilicon polymer, are used extensively as sealants, adhesives, lubricants, and in medical applications due to their biocompatibility. mdpi.comsbfchem.com In the electronics industry, they serve as insulating materials, while in coatings, they enhance adhesion and provide protection. cfsilicones.com The ability to tailor the properties of organosilicon compounds by modifying the organic substituents on the silicon atom allows for the creation of materials with specific functionalities for high-tech applications. wiley-vch.de

Rationalizing the Integration of Carbamate and Triethoxysilyl Moieties within a Single Scaffold

The strategic combination of a carbamate functional group and a triethoxysilyl moiety within a single molecule, as seen in ethyl ((triethoxysilyl)methyl)carbamate, creates a bifunctional platform with significant potential. The triethoxysilyl group serves as a robust anchor to inorganic substrates. Upon hydrolysis, it forms reactive silanol (B1196071) groups (-Si-OH) that can condense with other silanols or with hydroxyl groups on surfaces like glass, metal oxides, and silica (B1680970), forming stable siloxane (-Si-O-Si-) bonds. This allows for the covalent grafting of the molecule onto surfaces, modifying their properties.

Simultaneously, the carbamate portion of the molecule introduces organic character and specific chemical reactivity. This dual functionality is highly sought after in materials science for applications such as:

Adhesion Promoters: Enhancing the bond between organic polymers and inorganic fillers or substrates.

Surface Modifiers: Creating surfaces with tailored properties like hydrophobicity, biocompatibility, or specific chemical reactivity.

Crosslinking Agents: In the formation of hybrid organic-inorganic materials with improved mechanical and thermal properties.

Academic Research Landscape of this compound and Analogous Silane (B1218182) Carbamates

The academic and industrial interest in silane carbamates is growing, driven by the need for advanced materials with tailored properties. Research often focuses on the synthesis of these compounds and their application as coupling agents, in coatings, and for surface modifications.

Specific Focus on Ethyl N-(3-triethoxysilylpropyl)carbamate as a Closely Related Analog

A significant body of research exists for the closely related analog, ethyl N-(3-triethoxysilylpropyl)carbamate. This compound features a propyl linker between the silicon atom and the carbamate nitrogen, in contrast to the methyl linker in the title compound. The synthesis of this analog often involves the reaction of 3-aminopropyltriethoxysilane (B1664141) with diethyl carbonate or ethyl chloroformate.

Studies on ethyl N-(3-triethoxysilylpropyl)carbamate highlight its utility as a coupling agent in hybrid nanocarriers for drug delivery, where it can enhance the permeability and bioavailability of pharmaceuticals. smolecule.com Its ability to crosslink with inorganic surfaces is crucial for creating stable and biocompatible coatings. smolecule.com The analysis of this analog is often carried out using techniques like High-Performance Liquid Chromatography (HPLC). sielc.com

Relevance to Methyl N-(trimethoxysilylmethyl)carbamate Chemistry

Another relevant analog is methyl N-(trimethoxysilylmethyl)carbamate. This compound is structurally very similar to this compound, with the primary differences being the ester group (methyl vs. ethyl) and the alkoxy groups on the silicon (methoxy vs. ethoxy). The chemistry of methyl N-(trimethoxysilylmethyl)carbamate is pertinent as the reactivity of the trimethoxysilyl group is generally higher than the triethoxysilyl group, leading to faster hydrolysis and condensation rates. Research into this and similar compounds contributes to a broader understanding of the structure-property relationships within this class of organosilicon carbamates. nih.govchemicalbook.com

Structure

3D Structure

Propiedades

Número CAS |

61630-35-1 |

|---|---|

Fórmula molecular |

C10H23NO5Si |

Peso molecular |

265.38 g/mol |

Nombre IUPAC |

ethyl N-(triethoxysilylmethyl)carbamate |

InChI |

InChI=1S/C10H23NO5Si/c1-5-13-10(12)11-9-17(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3,(H,11,12) |

Clave InChI |

HDQYVBBILCLZNT-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)NC[Si](OCC)(OCC)OCC |

Origen del producto |

United States |

Mechanistic Investigations of Chemical Transformations Involving the Ethyl Triethoxysilyl Methyl Carbamate Scaffold

Hydrolysis and Condensation Reactions of Triethoxysilyl Groups

The triethoxysilyl portion of the molecule is susceptible to hydrolysis and condensation, a set of reactions fundamental to the formation of polysiloxane networks and sol-gel chemistry. These reactions transform the monomeric silane (B1218182) into a polymeric structure. unm.edubohrium.com

The transformation from individual alkoxysilane molecules to a cross-linked network is a two-step process. elsevier.es

Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (–OC2H5) attached to the silicon atom. In the presence of water, these groups are sequentially replaced by hydroxyl groups (–OH), forming silanol (B1196071) intermediates and releasing ethanol (B145695) as a byproduct. unm.eduresearchgate.net This reaction can be represented as: Si–OR + H₂O ⇌ Si–OH + R–OH

Condensation: The newly formed, reactive silanol groups can then undergo condensation reactions with other silanol groups or with remaining ethoxy groups. elsevier.es This process forms stable siloxane bonds (Si–O–Si), which are the backbone of the resulting inorganic polymer network. elsevier.esresearchgate.net The condensation can proceed via two pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. Si–OH + HO–Si ⇌ Si–O–Si + H₂O

Alcohol Condensation: A silanol group reacts with an ethoxy group, forming a siloxane bond and a molecule of ethanol. Si–OH + RO–Si ⇌ Si–O–Si + R–OH

The structure of the final network, whether it consists of linear chains, cyclic structures, or highly branched polymers, is influenced by the reaction conditions. elsevier.esscispace.com

The rate of hydrolysis of triethoxysilyl groups is highly dependent on the pH of the solution. The reaction is slowest at a neutral pH of around 7 and is significantly accelerated under both acidic and basic conditions. unm.eduresearchgate.net

Acidic Conditions (pH < 7): Under acidic catalysis, a hydronium ion (H₃O⁺) protonates the oxygen atom of an alkoxy group. This protonation makes the alkoxy group a better leaving group, facilitating nucleophilic attack on the silicon atom by water. unm.edu The acid-catalyzed mechanism generally leads to the formation of more linear, less branched polymer structures. researchgate.net The hydrolysis rate under acidic conditions is typically faster than the condensation rate. scispace.com

Basic Conditions (pH > 7): In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient silicon atom. unm.edu This forms a pentacoordinate silicon intermediate which then expels an alkoxide ion. Base-catalyzed hydrolysis often results in the formation of more highly branched and densely cross-linked networks. researchgate.net

| Condition | Catalytic Species | Mechanism | Relative Rate | Resulting Structure |

| Acidic | H₃O⁺ | Protonation of the alkoxy group, followed by nucleophilic attack by H₂O. unm.edu | Fast Hydrolysis, Slow Condensation. scispace.com | Primarily linear or weakly branched polymers. researchgate.net |

| Neutral | H₂O | Uncatalyzed nucleophilic attack by H₂O. | Slowest reaction rate. researchgate.net | Slow formation of oligomers. |

| Basic | OH⁻ | Nucleophilic attack on the silicon atom by OH⁻. unm.edu | Slower Hydrolysis, Fast Condensation. researchgate.net | Highly branched, three-dimensional networks. researchgate.net |

Thermodynamically, organonitrates and organosulfates, which share some reaction principles with silanes, are generally unstable with respect to their corresponding alcohols, suggesting that the hydrolysis of the silane ester is a favorable process. copernicus.org

Under basic conditions, the condensation reaction is significantly accelerated by the formation of silanolate ions (Si–O⁻). A silanol group can be deprotonated by a hydroxide ion, creating a silanolate. This anion is a much stronger nucleophile than a neutral silanol group and can readily attack another silicon atom, displacing a hydroxyl or alkoxy group and rapidly forming a siloxane bond. unm.edu This mechanism is a key reason why condensation is favored under basic conditions, leading to the rapid gelation and formation of particulate structures.

Surface-assisted catalysis also plays a role in accelerating these reactions. As initial hydrolysis and condensation reactions lead to the formation of small oligomers and particles, the surfaces of these structures become populated with silanol groups. These surfaces provide a high local concentration of reactive sites, promoting further condensation and particle growth.

Reactivity and Transformations of the Carbamate (B1207046) Moiety

The carbamate group (–NHC(=O)O–) within the molecule has its own distinct chemical reactivity, which can be exploited for further functionalization or is relevant to its degradation pathways.

The carbamate group can participate in nucleophilic substitution reactions. The carbonyl carbon of the carbamate is electrophilic and can be attacked by a nucleophile. wikipedia.org In a general reaction, an incoming nucleophile attacks the carbonyl carbon, proceeding through a tetrahedral intermediate before a leaving group is expelled. wikipedia.orglibretexts.org

R–NH–C(=O)–OR' + Nuc⁻ → R–NH–C(=O)–Nuc + R'O⁻

This type of reaction is analogous to the hydrolysis of esters and amides. The stability of the carbamate linkage can be influenced by pH; for instance, some carbamate prodrugs are designed to be stable at acidic pH but hydrolyze rapidly at neutral or slightly basic pH. researchgate.net In some contexts, the nitrogen atom of the carbamate can itself act as a nucleophile in reactions. chempedia.info

Carbamates can be hydrolyzed by various enzymes, particularly esterases and dedicated carbamate hydrolases. researchgate.netmdpi.com The enzymatic hydrolysis mechanism often involves a catalytic triad (B1167595) in the enzyme's active site, typically composed of serine, histidine, and aspartate residues. mdpi.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The serine residue, made more nucleophilic by the histidine and aspartate, attacks the carbonyl carbon of the carbamate. mdpi.com

Intermediate Formation: This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. mdpi.com

Bond Cleavage: The C-O or C-N bond of the carbamate is cleaved, releasing the alcohol or amine portion of the molecule and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the remaining part of the carbamate substrate. mdpi.com

Studies on enzymes like acetylcholinesterase and acylase have demonstrated stereoselective cleavage of carbamates, yielding specific L-amino acids from racemic mixtures of N-carbonyl-DL-amino acids. nih.gov Specific enzymes can exhibit high efficiency; for example, the carbamate C-N hydrolase AmeH shows a high catalytic efficiency (kcat/Km) for the hydrolysis of the carbamate insecticide methomyl. nih.gov

| Enzyme Type | Example(s) | Substrate Example | Mechanism | Reference |

| Esterase | PestE, Acetylcholinesterase | Methomyl, N-(methoxycarbonyl)-DL-alanine | Catalytic triad (Ser, His, Asp) initiates nucleophilic attack on the carbamate carbonyl carbon. mdpi.com | mdpi.comnih.gov |

| Carbamate Hydrolase | AmeH | Methomyl | Hydrolyzes the C-N bond of the carbamate, leading to detoxification. nih.gov | nih.gov |

| Acylase | Hog kidney acylase | N-(methoxycarbonyl)-DL-alanine | Stereoselective cleavage of the carbamyl group to yield L-amino acids. nih.gov | nih.gov |

Metal Ion-Triggered Carbamate Hydrolysis and Activation

The hydrolysis of the carbamate group within the ethyl ((triethoxysilyl)methyl)carbamate scaffold can be significantly influenced by the presence of metal ions. Research into similar carbamate-containing ligands has demonstrated that coordination of metal ions can trigger and promote the hydrolysis of the carbamate bond. rsc.orgresearchgate.net This process, sometimes referred to as a self-immolation process, is initiated by the reaction of the carbamate ligand with metal salts. rsc.orgresearchgate.net

The mechanism involves the coordination of the metal ion to the ligand, which subsequently leads to the hydrolysis of the system. rsc.orgresearchgate.net This interaction increases the electrophilic character of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. researchgate.net The result of this metal-coordination-triggered hydrolysis is the cleavage of the carbamate bond, leading to the formation of corresponding complexes, carbon dioxide, and the release of the alcohol and amine moieties. rsc.orgresearchgate.net

Different metal ions can exhibit varying efficiencies in promoting this hydrolysis. Studies on a carbamate ligand with Ni(II), Cu(II), Zn(II), and Cd(II) chloride salts have shown that all these metals can induce hydrolysis, leading to the formation of mononuclear dihydrazone complexes in that specific system. rsc.orgresearchgate.net The specific conditions under which this activation and hydrolysis occur have been studied in detail, highlighting the role of the metal's Lewis acidity and its coordination geometry in facilitating the reaction. rsc.orgresearchgate.net While the specific kinetics with this compound are not detailed in the provided search results, the general mechanism of metal ion-catalyzed hydrolysis of carbamates provides a strong framework for understanding its potential activation. rsc.orgresearchgate.netnih.gov For instance, studies on the hydrolysis of ethyl p-nitrophenyl phosphate (B84403) have shown that metal ions like Co(III), Zn(II), and Eu(III) can act as catalysts, with the catalytic activity being dependent on the formation of a complex where the substrate is coordinated to the metal ion and attacked by a coordinated hydroxide. nih.gov

Table 1: Metal Ions Investigated in Carbamate Hydrolysis

| Metal Ion | Observed Effect on Carbamate Ligand | Resulting Products from Ligand |

|---|---|---|

| Nickel (II) | Triggers hydrolysis | Mononuclear dihydrazone complex, CO2, alcohol |

| Copper (II) | Triggers hydrolysis | Mononuclear dihydrazone complex, CO2, alcohol |

| Zinc (II) | Triggers hydrolysis | Mononuclear dihydrazone complex, CO2, alcohol |

| Cadmium (II) | Triggers hydrolysis | Mononuclear dihydrazone complex, CO2, alcohol |

Thermal Stability and Degradation Pathways of Carbamate-Silane Compounds

The thermal stability and degradation pathways of carbamate-silane compounds are crucial for their application in various fields. Generally, the decomposition of these compounds involves the cleavage of the carbamate linkage and/or the siloxane bonds at elevated temperatures.

For compounds similar to this compound, such as ethyl (3-(triethoxysilyl)propyl)carbamate, thermal decomposition is typically observed to begin at temperatures above 200°C, primarily due to the cleavage of the siloxane bonds. In the context of polyurethane materials which also contain carbamate linkages, the initial stage of thermal decomposition occurs between 300 and 380°C and is attributed to the scission of the carbamate bond, yielding isocyanates and amines. acs.org

The thermal decomposition of carbamates can proceed through several pathways, depending on the structure of the compound. researchgate.net One common pathway is an elimination reaction that results in the formation of an amine, carbon dioxide, and an olefin. researchgate.net For tertiary-alkyl carbamate silicon compounds, heating can lead to their decomposition into unsaturated hydrocarbons, carbon dioxide, and aminosilanes. google.com

The degradation can be a multi-step process. For instance, studies on methyl carbamate-containing copolymers have shown multiple thermal events, with the initial events at lower temperatures (205-250°C) being attributed to the decomposition of the carbamate side chain. researchgate.net The final degradation step at much higher temperatures (above 425°C) involves the pyrolysis of the entire polymer backbone. researchgate.net

Table 2: General Thermal Decomposition Characteristics of Carbamate-Silane Compounds

| Compound Type | Onset of Decomposition | Primary Decomposition Products |

|---|---|---|

| Ethyl (3-(triethoxysilyl)propyl)carbamate | > 200°C | Products of siloxane bond cleavage |

| Polyurethanes (Carbamate linkage) | 300 - 380°C | Isocyanates, amines |

| Tertiary-alkyl carbamate silicon compounds | On heating | Unsaturated hydrocarbons, CO2, aminosilanes |

| Ethyl N-methyl-N-phenylcarbamate | 329 - 380°C | N-methylaniline, CO2, ethylene |

Interfacial Reactivity and Surface Chemistry

Mechanisms of Covalent Bonding with Hydroxylated Substrates and Metal Oxides

The triethoxysilyl group of this compound is the primary functional moiety responsible for its ability to form covalent bonds with hydroxylated substrates and metal oxides. The mechanism of this bonding is a well-established process involving hydrolysis and condensation reactions.

The initial step is the hydrolysis of the triethoxysilyl group in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then undergo a condensation reaction with hydroxyl groups (-OH) present on the surface of substrates like glass, silica (B1680970), or metal oxides. mdpi.com This reaction results in the formation of stable covalent siloxane bonds (Si-O-Substrate), effectively grafting the carbamate-silane molecule onto the surface. mdpi.comacs.org

Furthermore, the newly formed silanol groups on the silane molecule can also react with other silanol groups from adjacent silane molecules. This leads to the formation of a cross-linked polysiloxane network on the surface, which enhances the stability and durability of the resulting coating.

The reactivity of the silane with the surface can be influenced by the nature of the leaving group on the silicon atom. For instance, organosilanes with chloro groups as head groups have been found to be highly reactive in their reaction with metal oxides like TiO2. mdpi.com The process on metal oxide surfaces also involves the initial hydrolysis of the silane, followed by hydrogen bonding with the surface hydroxyl groups, and finally the formation of a metal-oxygen-silicon (M-O-Si) bond. mdpi.com The formation of these oxane bonds is a key feature of the interfacial chemistry between silanes and metal surfaces. acs.org

Processes of Self-Assembly and Formation of Monolayers at Interfaces

This compound, like other organofunctional silanes, has the ability to form highly organized, thin films on various substrates through a process of self-assembly, resulting in what is known as a self-assembled monolayer (SAM). arxiv.orgyoutube.com The formation of a SAM is a spontaneous process driven by the chemisorption of the silane's head group onto the substrate and the subsequent organization of the organic tails. youtube.com

The process begins with the transport of the silane molecules from a solution or vapor phase to the substrate surface. The triethoxysilyl head groups then adsorb onto the hydroxylated surface. youtube.com In the presence of a thin layer of surface-adsorbed water, the ethoxy groups hydrolyze to form silanol groups. These silanol groups then covalently bond to the substrate as described in the previous section.

Initially, the adsorbed molecules may form a disordered layer on the surface. youtube.com However, as more molecules attach, they begin to organize themselves into a more ordered, two-dimensional structure. This organization is driven by intermolecular interactions between the alkyl carbamate portions of the molecules. youtube.com Islands of these close-packed molecules nucleate and grow until the entire substrate is covered by a single, continuous monolayer. youtube.com

The quality and organization of the resulting SAM can be influenced by several factors, including the concentration of the silane solution, the reaction time, the temperature, and the presence of water. arxiv.orgnih.gov The final functionalized surface will have its properties, such as wettability and reactivity, determined by the terminal group of the SAM, which in this case is the ethyl carbamate moiety. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl (3-(triethoxysilyl)propyl)carbamate |

| Ethyl p-nitrophenyl phosphate |

| Ethyl N-methyl-N-phenylcarbamate |

| Aminopropyl triethoxysilane |

| Di-(tert-alkyl) dicarbonate |

| Isocyanatosilane |

| N,N-dimethylacrylamide |

| Trichloro(hexyl)silane |

| Bis-1,2-(triethoxysilyl)ethane |

Advanced Spectroscopic and Structural Characterization of Ethyl Triethoxysilyl Methyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of Ethyl ((triethoxysilyl)methyl)carbamate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various hydrogen atoms in the molecule based on their unique electronic environments. The chemical shift (δ), signal splitting (multiplicity), and integration of the peaks in a ¹H NMR spectrum provide definitive information about the structure.

The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group in the carbamate (B1207046) moiety, the methylene bridge connecting the silicon atom and the nitrogen atom, and the ethoxy groups attached to the silicon atom. The triethoxy groups, being chemically equivalent, will produce a characteristic quartet for the methylene (-O-CH ₂-CH₃) protons and a triplet for the methyl (-O-CH₂-CH ₃) protons due to spin-spin coupling. Similarly, the ethyl carbamate group will display its own distinct quartet and triplet. The methylene bridge (-Si-CH ₂-N-) is expected to appear as a singlet or a doublet depending on the coupling with the N-H proton.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound Note: Data are representative and may vary based on solvent and experimental conditions.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Et hyl Carbamate (-NH-COO-CH₂-CH ₃) | ~ 1.25 | Triplet | ~ 7.1 |

| Et hoxy (-Si-(O-CH₂-CH ₃)₃) | ~ 1.22 | Triplet | ~ 7.0 |

| Et hyl Carbamate (-NH-COO-CH ₂-CH₃) | ~ 4.10 | Quartet | ~ 7.1 |

| Et hoxy (-Si-(O-CH ₂-CH₃)₃) | ~ 3.81 | Quartet | ~ 7.0 |

| Methylene Bridge (-Si-CH ₂-NH-) | ~ 2.95 | Doublet | ~ 6.5 |

| Amine (-NH -) | ~ 5.10 | Broad Triplet | ~ 6.5 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a complete assignment of the carbon backbone.

A key resonance in the ¹³C NMR spectrum of this compound is the carbonyl carbon of the carbamate group (N-C O-O), which is expected to appear significantly downfield (typically >150 ppm) due to the deshielding effect of the two adjacent oxygen and nitrogen atoms. The carbons of the ethoxy and ethyl groups will resonate in the upfield region of the spectrum. The methylene carbon linking the silicon and nitrogen atoms provides a unique signal that confirms the core structure of the silane (B1218182) coupling agent.

Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound Note: Data are representative and may vary based on solvent and experimental conditions.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbamate Carbonyl (-C =O) | ~ 156.5 |

| Ethoxy Methylene (-Si-O-C H₂-CH₃) | ~ 58.4 |

| Ethyl Carbamate Methylene (-COO-C H₂-CH₃) | ~ 60.5 |

| Methylene Bridge (-Si-C H₂-NH-) | ~ 38.0 |

| Ethoxy Methyl (-Si-O-CH₂-C H₃) | ~ 18.3 |

| Ethyl Carbamate Methyl (-COO-CH₂-C H₃) | ~ 14.6 |

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the -CH₂- and -CH₃ protons within the ethoxy groups and within the ethyl carbamate group, confirming their connectivity. A correlation between the -NH- proton and the bridging -CH₂- protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for definitively assigning the carbon signals based on the already-assigned proton spectrum. For instance, the proton signal at ~3.81 ppm would show a cross-peak with the carbon signal at ~58.4 ppm, confirming the assignment of the ethoxy methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, correlations would be expected from the ethyl carbamate -CH₂- protons (~4.10 ppm) to the carbamate carbonyl carbon (~156.5 ppm), confirming the structure of the ester portion of the carbamate.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and vSFG, probe the vibrational modes of molecular bonds. These methods are exceptionally sensitive to the presence of specific functional groups and can also provide information on molecular orientation, particularly at interfaces.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum serves as a molecular "fingerprint," with characteristic absorption bands corresponding to specific functional groups.

For this compound, FTIR is used to validate the presence of the key structural components. The strong absorption band of the carbamate carbonyl (C=O) group is one of the most prominent features. The N-H bond of the carbamate also gives rise to characteristic stretching and bending vibrations. The presence of the triethoxysilyl group is confirmed by strong, broad bands corresponding to the Si-O-C and Si-O-Si (upon hydrolysis/condensation) linkages. mdpi.com

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amide II) | Stretching | ~ 3340 |

| C-H (Alkyl) | Stretching | 2880 - 2980 |

| C=O (Carbamate) | Stretching | ~ 1700 |

| N-H | Bending | ~ 1530 |

| Si-O-C | Asymmetric Stretching | 1080 - 1100 |

| Si-O-C | Symmetric Stretching | ~ 960 |

Vibrational Sum Frequency Generation (vSFG) is a surface-specific spectroscopic technique ideal for studying the molecular structure and orientation of molecules at interfaces. tandfonline.comnih.gov As a second-order nonlinear optical process, SFG is forbidden in media with inversion symmetry (like bulk liquids or gases), making it highly sensitive to the interface where this symmetry is broken. osu.edu This allows for the direct probing of adsorbed molecular monolayers without interference from the bulk material above or below. nih.gov

When this compound is applied to a substrate, vSFG can be used to analyze the orientation of the adsorbed molecules. By tuning the incident infrared laser to the vibrational frequencies of specific functional groups (e.g., the C=O of the carbamate or the C-H modes of the alkyl chains), one can selectively probe their orientation.

Orientation of Functional Groups: The intensity of the vSFG signal depends on the number density of the molecules at the interface and their net polar orientation. tandfonline.comnih.gov For instance, a strong vSFG signal from the C=O stretch would indicate that the carbamate groups are ordered and possess a net orientation relative to the surface normal. Conversely, a weak or absent signal would suggest a random orientation.

Adsorption and Reaction Monitoring: vSFG can be used in situ to monitor the adsorption process and subsequent reactions. For example, the hydrolysis of the triethoxysilyl groups to silanols (Si-OH) and their condensation to form siloxane (Si-O-Si) networks at the interface can be tracked by observing changes in the vibrational spectra in the Si-O region. This provides molecular-level insights into how silane coupling agents form robust layers on surfaces. tandfonline.com

By analyzing the polarization of the incoming and outgoing beams, detailed quantitative information about the average orientation angle of specific functional groups with respect to the surface can be extracted, providing a powerful tool for understanding the mechanisms of surface modification and adhesion promotion. nih.govjmu.eduutexas.edu

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the characterization of silane coupling agents, providing essential information on molecular weight and structural integrity. When coupled with chromatographic separation techniques, it offers a powerful method for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds such as this compound. researchgate.netnih.gov In this technique, the compound is first vaporized and separated from impurities based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For purity assessment, the resulting chromatogram displays peaks corresponding to the target compound and any impurities present. The area under each peak is proportional to the concentration of the respective component, allowing for the quantification of purity.

Molecular weight determination is achieved by analyzing the mass spectrum of the pure compound. The molecular ion peak (M+), which corresponds to the intact molecule, confirms the molecular weight. For this compound (C10H23NO5Si), the expected molecular weight is approximately 265.38 g/mol . The fragmentation pattern observed in the mass spectrum provides further structural confirmation. nist.gov Common fragmentation pathways for this molecule would include the loss of ethoxy groups (-OC2H5), cleavage of the Si-C bond, and fragmentation of the carbamate moiety.

Table 1: Expected GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 265 | [M]+ Molecular Ion |

| 220 | [M - OC2H5]+ Loss of an ethoxy group |

| 175 | [M - 2(OC2H5)]+ Loss of two ethoxy groups |

| 163 | [Si(OC2H5)3]+ Triethoxysilyl cation |

| 130 | [M - 3(OC2H5)]+ Loss of three ethoxy groups |

| 116 | [CH2=N(H)-COOC2H5]+ Fragment from carbamate moiety |

| 88 | [HNCOOC2H5]+ Ethyl carbamate fragment |

| 62 | [(M-H) - CO2]+ Fragment ion characteristic of some carbamates oiv.int |

This table represents hypothetical data based on common fragmentation patterns for similar compounds.

Crystallographic and Diffraction Studies

Crystallographic techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding the structure-property relationships of a material.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a compound in its solid state. The technique involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density within the crystal, from which the precise positions of the atoms can be determined. researchgate.net

While specific crystallographic data for this compound is not widely published, a study of this compound via single-crystal X-ray diffraction would reveal critical structural parameters. These include:

Bond Lengths and Angles: Precise measurements of the distances between atoms (e.g., Si-O, Si-C, N-C, C=O) and the angles between chemical bonds.

Torsional Angles: Information about the conformation of the molecule, such as the orientation of the triethoxysilyl group relative to the carbamate moiety.

Conformation of the Carbamate Group: The planarity and conformation (e.g., syn or anti) of the carbamate group can be determined, which influences its hydrogen bonding capabilities. nih.gov

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, identifying any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.

Table 2: Illustrative Crystallographic Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The basic geometric classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z (Molecules per cell) | The number of molecules contained within a single unit cell. |

| Calculated Density | The theoretical density of the material derived from its molecular weight and unit cell volume. |

| Key Bond Lengths (Å) | Precise distances for bonds like Si-O, Si-C, N-C, C=O, C-O. |

| Key Bond Angles (°) | Precise angles like O-Si-O, C-N-C, O-C=O. |

This table lists the types of data that would be generated from a single-crystal X-ray diffraction experiment.

Thermoanalytical Techniques

Thermoanalytical techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are vital for assessing the thermal stability and compositional integrity of compounds like this compound, particularly given their use in applications that may involve elevated temperatures. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Characterization

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is highly effective for determining the thermal stability of silane coupling agents. researchgate.net The resulting TGA curve plots the percentage of remaining mass against temperature.

For this compound, a TGA scan would reveal the temperatures at which the compound begins to decompose. The decomposition is likely to occur in multiple steps, which could include the initial loss of the volatile ethoxy groups followed by the breakdown of the carbamate and alkyl backbone at higher temperatures. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. The residual mass at the end of the analysis, typically consisting of silica (B1680970) (SiO2), provides information about the silicon content of the original molecule.

Table 3: Representative TGA Data for a Silyl (B83357) Carbamate Compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 150 - 250 | ~50-60% | Loss of ethoxy groups and partial carbamate degradation. |

| 2 | 250 - 400 | ~20-25% | Decomposition of the remaining organic backbone. |

| Final Residue | > 600 | ~20-25% | Formation of stable silica (SiO2) residue. |

This table presents hypothetical data to illustrate the expected thermal decomposition profile.

Differential Scanning Calorimetry (DSC) for Thermal Transitions (if applicable to specific derivatives)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). hexpol.com

While the liquid nature of this compound at room temperature limits the transitions observable by DSC (primarily boiling), the technique is highly applicable to its derivatives, such as when it is incorporated into a polymer matrix. For example, if the silane is used to treat a filler that is then compounded into a thermoplastic, DSC can be used to analyze the final composite material. thermalsupport.com In this context, DSC could be used to determine if the addition of the silane derivative has altered the glass transition temperature or melting behavior of the polymer, providing insights into the interaction between the silane, filler, and polymer matrix.

Table 4: Hypothetical DSC Data for a Polymer Composite Containing a Derivative of this compound

| Thermal Transition | Temperature (°C) | Interpretation |

| Glass Transition (Tg) | 110 | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous polymer regions. |

| Crystallization Temperature (Tc) | 165 | The temperature at which the polymer chains organize into crystalline structures upon cooling from the melt. |

| Melting Temperature (Tm) | 220 | The temperature at which the crystalline regions of the polymer melt, transitioning to a viscous liquid. |

This table illustrates the type of data DSC could provide for a polymer system modified with a derivative of the title compound.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are indispensable for the separation and detailed analysis of polymers derived from or incorporating this compound. These methods allow for the determination of key molecular parameters that govern the macroscopic properties of the resulting materials.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. azom.com This analytical method separates molecules based on their hydrodynamic volume in solution. Larger molecules, which are excluded from the pores of the column's stationary phase, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time and elute later. The resulting chromatogram provides a distribution of molecular sizes, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated.

The incorporation of this compound into a polymer backbone, for instance in polyurethanes or polysiloxanes, can significantly influence its molecular architecture and, consequently, its behavior during GPC analysis. The triethoxysilyl groups are capable of undergoing hydrolysis and condensation reactions, which can lead to branching or cross-linking, thereby affecting the hydrodynamic volume of the polymer chains.

Research Findings:

While specific GPC data for polymers derived solely from this compound is not extensively documented in publicly available literature, the analysis of structurally related polymers provides valuable insights. For instance, in the characterization of polysiloxane-based thermoplastic polyurethanes (Si-TPUs), GPC has been instrumental in confirming the successful synthesis of high molecular weight polymers. In one study, the synthesized Si-TPUs exhibited number-average molecular weights (Mn) greater than 25,000 g/mol with polydispersity indices (Ð) of approximately 1.9.

Furthermore, research on sequence-defined oligocarbamates, which share the carbamate linkage, demonstrates the utility of GPC in verifying the synthesis of uniform polymers. In such cases, GPC analysis has shown near-monodisperse polymers with low PDI values. For example, a sequence-defined oligocarbamate with a calculated exact mass of 1251.7 g/mol exhibited a number-average molecular weight (Mn) of 1720 g/mol and a PDI of 1.019 as determined by GPC calibrated with polystyrene standards. nih.gov It is important to note that the discrepancy between the theoretical and measured molecular weight can be attributed to the use of different calibration standards, highlighting the importance of appropriate calibration for accurate analysis. nih.gov

The GPC analysis of polymers containing alkoxysilane functionalities, such as those derived from this compound, often requires careful selection of the mobile phase and column to avoid interactions between the polar silane groups and the stationary phase, which could lead to inaccurate results.

Data from GPC Analysis of a Sequence-Defined Oligocarbamate (P6):

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 1720 g/mol |

| Polydispersity Index (Đ) | 1.019 |

| Calibration Standard | Polystyrene |

| This interactive data table provides an example of the type of data obtained from GPC analysis of a polymer containing carbamate linkages. The low polydispersity index is indicative of a well-defined polymer structure. nih.gov |

Computational Chemistry and Theoretical Modeling of Ethyl Triethoxysilyl Methyl Carbamate Systems

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties with high accuracy. While specific DFT studies dedicated exclusively to Ethyl ((triethoxysilyl)methyl)carbamate are not prevalent in published literature, the following subsections describe how DFT would be applied to elucidate its chemical nature.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the three-dimensional structure of this compound would be predicted.

Table 1: Predicted Structural and Electronic Parameters from a Hypothetical DFT Geometry Optimization This table illustrates the type of data that would be obtained from a DFT geometry optimization study. Specific values are dependent on the chosen computational level.

| Parameter | Description |

| Bond Lengths (Å) | Predicted distances for key bonds (Si-O, Si-C, C-N, C=O, C-O). |

| Bond Angles (°) | Predicted angles defining the molecular shape (e.g., O-Si-O, Si-C-N). |

| Dihedral Angles (°) | Predicted torsional angles indicating the 3D conformation. |

| Point Group Symmetry | The symmetry group of the optimized molecular structure. acs.org |

| SCF Energy (a.u.) | The total electronic energy of the molecule in its ground state. acs.org |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. acs.org |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. chemrxiv.orgresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.netchemrxiv.org

For this compound, a DFT calculation would determine the energies of these orbitals. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (its electrophilicity). chemrxiv.org The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table outlines the parameters derived from FMO analysis to predict reactivity. The values are outcomes of a DFT calculation.

| Parameter | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. chemrxiv.org |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. chemrxiv.org |

| HOMO-LUMO Gap | ΔE | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks. datapdf.com

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would indicate electron-rich areas prone to electrophilic attack. These would be expected around the electronegative oxygen atoms of the carbonyl (C=O) and ethoxy groups. Regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack, likely found around the hydrogen atoms. datapdf.com Neutral or near-zero potential regions are colored green. The MEP analysis provides a comprehensive picture of the molecule's charge landscape, complementing the FMO analysis in predicting reactive behavior. nih.govalfa-chemistry.com

DFT calculations can accurately predict spectroscopic data, which is crucial for structural elucidation and comparison with experimental results.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule. scirp.org For this compound, this would help assign the characteristic peaks in an experimental Infrared (IR) spectrum. Key vibrational modes would include the N-H stretching, C=O (carbonyl) stretching, C-N stretching, and the prominent Si-O-C stretching frequencies characteristic of the triethoxysilyl group. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be computed. acs.org These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, confirming the molecular structure. acs.orgarxiv.org Comparing the calculated shifts with experimental data serves as a stringent test of the accuracy of the computed geometry.

From the outputs of DFT calculations, several global reactivity descriptors and thermodynamic properties can be derived. These quantities provide a quantitative measure of the molecule's reactivity and stability.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = (I + A)² / (8 * (I - A)).

These parameters provide a more quantitative framework for understanding the molecule's reactivity profile predicted by FMO analysis.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. youtube.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to study several phenomena:

Conformational Dynamics: To explore the flexibility of the molecule, including the rotation of the ethoxy groups and the movement of the ethyl carbamate (B1207046) chain.

Solvation Effects: To understand how the molecule interacts with different solvents. This is particularly relevant for predicting its behavior in solution, for example, during hydrolysis and condensation reactions where the ethoxy groups react with water.

Interactions with Surfaces: MD simulations are widely used to model the interaction of silane (B1218182) coupling agents with surfaces like silica (B1680970) or metal oxides. acs.orgrsc.org A simulation could model the process of how this compound adsorbs onto a hydroxylated surface and the subsequent condensation reactions, providing insight into its function as a surface modifier or adhesion promoter. Reactive force fields (like ReaxFF) could be used to model the bond-breaking and bond-forming events during these processes. rsc.orgnih.gov

Elucidating Hydrolysis Mechanisms and Enzyme-Substrate Interactions

The functionality of trialkoxysilanes like this compound is predicated on the hydrolysis of the alkoxy groups (e.g., ethoxy groups) to form reactive silanols (Si-OH). researchgate.net This is the initial step for forming bonds with inorganic substrates and for self-condensation into siloxane networks (Si-O-Si). researchgate.netnih.gov Computational studies on analogous systems, such as tetraethoxysilane (TEOS), have been used to calculate the rate constants for key reactions, providing a basis for understanding the more complex carbamate-functionalized silane. nih.gov

While specific enzyme-substrate interaction models for this compound are not widely documented, research on the broader class of organosilanes shows the potential for enzymatic activity. For instance, cytochrome P450 monooxygenases have been engineered through directed evolution to catalyze the oxidation of Si-H bonds in hydrosilanes to form silanols. nih.govnih.gov Computational studies for these enzymatic reactions indicate that the catalysis proceeds via a hydrogen atom abstraction followed by a radical rebound mechanism, similar to the enzyme's native function in C-H hydroxylation. nih.govnih.gov This suggests a theoretical framework for potential future studies on enzymatic interactions with the silane portion of this compound.

Investigating Interfacial Adsorption and Orientation of Carbamates on Surfaces

The interaction of silane coupling agents with surfaces is critical for their application in adhesion and surface modification. nih.gov Computational and experimental studies on similar carbamate-containing molecules reveal specific orientations upon adsorption to surfaces like silica. nsf.gov

For carbaryl (B1668338), a carbamate pesticide, molecular dynamics (MD) simulations and vibrational sum-frequency generation (vSFG) spectroscopy show that it interacts with silica surfaces primarily through hydrogen bonding between its carbamate group (specifically the N-H terminus) and the surface silanol (B1196071) groups. nsf.gov The aromatic ring in carbaryl orients nearly parallel to the surface. nsf.gov This provides a model for how the carbamate group in this compound might anchor the molecule to a hydroxylated surface, influencing the subsequent condensation reactions of the triethoxysilyl group.

The orientation of adsorbed silane molecules impacts the density and structure of the resulting film. psu.edu A perpendicular orientation to the substrate allows for a higher density of silane molecules to bind to the surface. psu.edu The initial adsorption is followed by complex interfacial processes, including covalent bonding to the surface and lateral polymerization with adjacent silane molecules. bioforcenano.com

Below is a table summarizing the typical bond orientations for a carbamate group adsorbed on a silica surface, derived from computational studies of analogous systems.

| Molecular Group | Dominant Orientation Angle (α) relative to Surface Normal | Primary Interaction with Surface |

| N-H | Pointing toward the surface | Hydrogen bonding with surface silanols |

| C=O | Pointing away from the surface (~70% of molecules) | Less direct interaction |

| Aromatic Ring (analogue) | Nearly parallel to the surface | van der Waals forces |

Data derived from studies on carbaryl on silica surfaces. nsf.gov

Reaction Mechanism Modeling

Modeling reaction mechanisms provides fundamental data on the energy requirements and pathways for chemical transformations.

Determination of Activation Energies and Characterization of Transition States

Computational methods, particularly density functional theory (DFT), are used to determine the activation energies (energy barriers) for reactions and to characterize the geometry of their transition states. acs.org For silane reactions, this is crucial for understanding their stability and reactivity. nih.gov

A comparative theoretical study on H-abstraction reactions from various silanes and their alkane counterparts calculated activation barriers for reactions with H and CH₃ radicals. nih.gov For example, the barrier energy for H-abstraction from the silicon site in methylsilane by a hydrogen radical is significantly lower than from the equivalent carbon site in ethane. nih.gov

First-principles simulations have been used to calculate the barrier energies for the breaking of Si-C and Si-O bonds at the interface between a silane coupling agent and a silica surface. acs.org Under neutral conditions, the energy barrier for Si-C bond breakage was found to be 4.13 eV, while under alkaline conditions (simulated by deprotonated surface silanols), the barrier for Si-O bond breakage was significantly lowered to 1.66 eV, and further reduced with the assistance of a water molecule. acs.org

The table below presents representative calculated activation energies for reactions involving silanes from theoretical studies.

| Reaction | System | Calculated Activation Energy (Barrier) | Computational Method |

| Si-C Bond Breakage | Silane on Protonated SiO₂(001) | 4.13 eV | DFT |

| Si-O Bond Breakage | Silane on 50% Deprotonated SiO₂(001) | 1.66 eV | DFT |

| H-Abstraction from Si | Methylsilane + H radical | ~5 kcal/mol | DLPNO-CCSD(T) |

| H-Abstraction from C | Ethane + H radical | ~12 kcal/mol | DLPNO-CCSD(T) |

Data sourced from related computational studies on silane reactivity. nih.govacs.org

Computational Analysis of Catalytic Effects on Reaction Pathways and Rates

Catalysts can dramatically alter reaction mechanisms and lower activation barriers. Computational studies are essential for understanding these effects at a molecular level. rsc.org For instance, the presence of a Lewis base like hexamethylphosphoramide (B148902) (HMPA) was shown by DFT calculations to significantly lower the transition state energy for the generation of difluorocarbene from (bromodifluoromethyl)trimethylsilane. cas.cn

In the context of carbamate synthesis, palladium complexes have been studied as catalysts. mdpi.com DFT calculations on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate showed that the uncatalyzed reaction is not spontaneous. mdpi.com The study detailed a catalytic cycle for a Pd(PPh₃)₄ catalyst, involving ligand dissociation, oxidative addition, and reductive elimination, and calculated the energy changes for each step, confirming the feasibility of the catalyzed pathway. mdpi.com Similarly, silanols themselves can have a catalytic effect on the deprotection of carbamate-protected aminosilanes on surfaces. acs.org

Structure-Reactivity and Structure-Property Relationship Predictions

Predictive models that link a molecule's structure to its reactivity and properties are a key goal of computational chemistry.

Correlation of Electronic Properties (e.g., Charge Density at Carbonyl Carbon) with Hydrolysis Rates

Quantitative structure-activity/property relationship (QSAR/QSPR) models correlate molecular descriptors with experimental observations. Electronic properties, such as the distribution of charges within a molecule, are powerful predictors of reactivity. For carbamates, the electrophilicity of the carbonyl carbon is a key factor in their hydrolysis. A higher positive charge density on the carbonyl carbon generally makes it more susceptible to nucleophilic attack by water, leading to a higher rate of hydrolysis.

Computational studies on carbamates and silanes often involve mapping the electrostatic potential (ESP) onto the molecule's van der Waals surface to visualize reactive regions. nih.gov For silanes, the silicon atom typically carries a positive charge, making it the site for nucleophilic attack during hydrolysis. nih.gov While a specific study correlating the charge density at the carbonyl carbon of this compound with its hydrolysis rate was not found, the principle is well-established in computational organic chemistry. DFT and other quantum chemical methods can calculate atomic charges (e.g., Mulliken, NBO) and other electronic descriptors (e.g., HOMO/LUMO energies) that can be correlated with reaction rates to build predictive models. scirp.org

Computational Studies on Ligand-Enzyme Interactions and Inhibitory Potentials of Related Compounds

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a broader examination of computational research on related organosilane and carbamate compounds provides valuable insights into their potential interactions with enzymes and their inhibitory capabilities. These studies, employing methods like molecular docking and molecular dynamics (MD) simulations, help to elucidate the structural basis for enzyme inhibition and guide the design of new, more potent inhibitors. mdpi.comnih.gov

Computational approaches are instrumental in modern drug discovery and materials science. researchgate.net They allow for the simulation of ligand-receptor binding, offering predictions of binding affinities and modes of interaction at an atomic level. nih.gov For enzyme inhibitors, these methods can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity. mdpi.comnih.gov

In the context of compounds related to this compound, computational studies have often focused on two key functional groups: the carbamate moiety and the silyl (B83357) group.

The Role of the Carbamate Group in Enzyme Inhibition

The carbamate group is a well-established feature in the design of enzyme inhibitors, particularly for hydrolases like cholinesterases. nih.gov Molecular docking studies on various carbamate derivatives have revealed their ability to form crucial hydrogen bonds and other interactions within the active sites of these enzymes. nih.govnih.gov For instance, in a study on novel tacrine-carbamate derivatives as cholinesterase inhibitors, covalent docking was used to determine the binding modes of these compounds. The results indicated that the carbamate moiety plays a significant role in the pseudo-irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Similarly, docking studies on carbamate analogues of acyl-homoserine lactones, which act as quorum sensing modulators, showed that the carbamate's heteroatom can introduce new hydrogen bonds with key residues in the binding site, such as Tyr70 in the LuxR model. nih.gov This highlights the ability of the carbamate group to mimic the amide functionality of natural ligands while providing distinct interaction patterns. nih.gov

Influence of the Silyl Group on Molecular Interactions and Stability

The incorporation of silyl groups into molecular structures can significantly influence their chemical and physical properties, including their interactions with biological targets. Research on silyl-containing carbamates has shown that the silyl group can enhance hydrolytic stability. researchgate.net This is attributed to the steric bulk of the silyl group, which can protect adjacent functional groups, like the carbamate's carbonyl bond, from enzymatic hydrolysis. researchgate.net

Furthermore, computational analyses suggest that the silyl group can have a β-cation stabilizing effect, which can be advantageous in certain reaction mechanisms. researchgate.net While not directly related to enzyme inhibition, this highlights the electronic influence that a silyl group can exert on a molecule, potentially affecting its binding affinity and reactivity within an enzyme's active site.

Predictive Modeling of Ligand-Enzyme Interactions

The following table summarizes findings from computational studies on related carbamate and silyl-containing compounds, which can be used to infer the potential interactions of this compound.

| Compound Class | Enzyme/Target | Key Computational Findings | Potential Implications for this compound |

| Tacrine-Carbamate Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | The carbamate group is crucial for covalent bonding and pseudo-irreversible inhibition. nih.gov | The carbamate moiety could act as a reactive site for covalent inhibition of certain enzymes. |

| Carbamate Analogues of Acyl-Homoserine Lactones | LuxR (Quorum Sensing) | The carbamate's heteroatom forms an additional hydrogen bond with Tyr70, altering the hydrogen-bond network compared to the natural ligand. nih.gov | The carbamate group could form specific hydrogen bonds within a target enzyme's active site, contributing to binding affinity and specificity. |

| Silyl-Containing Carbamates | Carboxylesterase | The bulky silyl group provides steric protection to the carbonyl bond, enhancing stability against enzymatic hydrolysis. researchgate.net | The triethoxysilyl group could enhance the compound's stability in biological systems and influence its orientation within a binding pocket. |

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular level. researchgate.netnih.gov this compound serves as a key precursor in the synthesis of these materials, enabling the creation of novel materials with synergistic properties.

The sol-gel process is a widely used, low-temperature method for synthesizing ceramic and hybrid materials from chemical precursors. mdpi.comsanfanchem.com This process involves the hydrolysis and subsequent polycondensation of alkoxide precursors to form a colloidal suspension (sol) that evolves into a gelatinous three-dimensional network (gel). sanfanchem.comnih.gov

This compound is frequently used in these syntheses, often in conjunction with other alkoxysilanes like Tetraethyl Orthosilicate (TEOS). The process can be summarized in two fundamental reactions:

Hydrolysis: The triethoxysilyl groups of the carbamate compound react with water, replacing the ethoxy groups (-OC2H5) with hydroxyl groups (-OH).

Condensation: The newly formed silanol groups (-Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), building the inorganic silica network. researchgate.net

When co-condensed with TEOS, this compound becomes integrated into the silica framework. mdpi.com This introduces the organic carbamate functionality throughout the material's structure, transforming the purely inorganic silica into a hybrid material. mdpi.com The ratio of the carbamate silane to TEOS can be adjusted to precisely control the final properties of the material. The reaction parameters, such as catalyst type (acid or base), water-to-silane ratio, solvent, and temperature, are crucial in determining the structure and properties of the resulting xerogel or aerogel. sanfanchem.comresearchgate.net

Table 1: Key Parameters in Sol-Gel Synthesis of Hybrid Materials

| Parameter | Influence on Final Material | Typical Values/Conditions |

|---|---|---|

| Precursor Ratio | Determines the density of organic functional groups and resulting material properties. | Varied molar ratios of this compound to TEOS. |

| Catalyst (pH) | Affects the rates of hydrolysis and condensation, influencing the final structure (e.g., linear vs. branched polymers). | Acidic (e.g., HCl) or basic (e.g., NH4OH) catalysts are used. sanfanchem.com |

| Water Content | A stoichiometric excess of water is typically required to ensure complete hydrolysis. | Molar ratios of water to silane often range from 4:1 to higher. sanfanchem.com |

| Temperature | Influences reaction kinetics and gelation time. | Hydrolysis is often performed at 25-40°C, with aging at 50-70°C. sanfanchem.com |

| Solvent | Affects precursor solubility and can influence the condensation pathway. researchgate.net | Alcohols, such as ethanol (B145695), are commonly used. researchgate.net |

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials characterized by highly ordered porous structures with organic groups integrated directly into the silica framework. researchgate.net These materials possess high surface areas, large pore volumes, and uniform pore sizes, making them suitable for applications in catalysis, adsorption, and sensing. researchgate.netnih.gov

The synthesis of PMOs is typically achieved through a template-assisted sol-gel process. A structure-directing agent (SDA), usually a surfactant, is used to form micelles around which the organosilane precursors hydrolyze and condense. researchgate.net After the framework is formed, the SDA is removed, leaving behind a porous structure.

By using this compound as a precursor, either alone or in co-condensation with TEOS, the resulting PMO walls are functionalized with carbamate groups. nih.govresearchgate.net This imparts specific chemical properties to the pore surfaces, allowing for fine-tuning of surface characteristics like hydrophilicity/hydrophobicity and enabling further chemical modification. The presence of these organic groups within the framework allows for greater control over the material's properties compared to simply grafting organic molecules onto a pre-made porous silica. researchgate.net The final porosity and structure (e.g., hexagonal or cubic symmetry) can be controlled by adjusting synthesis parameters such as the type of surfactant, precursor concentration, and reaction conditions. grafiati.com

Table 2: Characteristics of PMOs Fabricated with Functional Organosilanes

| Property | Description | Method of Control |

|---|---|---|

| Surface Functionality | Chemical nature of the pore walls. | Choice of organosilane precursor (e.g., this compound for carbamate functionality). researchgate.net |

| Pore Size | Diameter of the mesopores. | Selection of surfactant template and addition of swelling agents. rsc.org |

| Porosity | The volume of void space in the material. | Controlled by the ratio of precursors to the template and synthesis conditions. nih.gov |

| Mesostructure | The arrangement of pores (e.g., hexagonal, cubic). | Determined by the type of surfactant and reaction conditions like temperature and pH. grafiati.com |

The inclusion of this compound in composite materials provides a mechanism for controlling the material's microstructure and morphology. As a coupling agent, it enhances the adhesion and compatibility between inorganic fillers (like silica nanoparticles) and organic polymer matrices. smolecule.com This improved interfacial bonding prevents the agglomeration of nanoparticles, leading to a more uniform dispersion and a more predictable and robust final composite structure. researchgate.net

During the sol-gel synthesis, the reaction conditions can be manipulated to produce hybrid materials with various morphologies, such as monoliths, thin films, fibers, or powders. The presence of the organic carbamate group within the precursor can influence the condensation process, affecting the final shape and structure of the resulting material. For instance, PMOs synthesized with organosilane precursors have been shown to form diverse morphologies, including hollow fibers and spheres, depending on the synthesis parameters. nih.govgrafiati.com This level of control is essential for designing materials tailored to specific applications where physical form is critical.

Surface Modification and Functionalization Strategies

The reactive triethoxysilyl group of this compound allows it to covalently bond to surfaces rich in hydroxyl groups, such as glass, metals, and silica. This property is extensively used to alter the surface chemistry of various substrates, imparting new functionalities.

Silane-based compounds are widely used to create water-repellent surfaces. specialchem.com By treating a hydrophilic surface with this compound, a thin layer of the organosilane can be covalently anchored to it. The organic carbamate portion of the molecule then forms the new outer surface. This organic layer reduces the surface energy, changing the surface from hydrophilic (water-attracting) to hydrophobic (water-repellent). This is crucial for developing protective coatings that resist moisture and degradation. specialchem.com

The surfaces of micro- and nanoparticles are often modified to improve their compatibility with other materials or to introduce specific functionalities. nih.gov For example, silica nanoparticles, which are inherently hydrophilic, tend to agglomerate when mixed into non-polar organic solvents or polymer resins. researchgate.netmdpi.com

Treating these silica particles with this compound anchors the molecule to the particle surface via stable siloxane bonds. nih.gov The outward-facing organic carbamate groups alter the surface chemistry, making the particles more compatible with an organic matrix. This surface functionalization improves the dispersion of the particles within the composite, which is a critical factor for enhancing the mechanical and physical properties of the final material. researchgate.netresearchgate.net This strategy is used to create stable nanolubricants and to improve the performance of fillers in polymer composites. researchgate.netmdpi.com

Development of Chemically Modified Capillary Columns for Chromatography

This compound serves as a valuable precursor for the chemical modification of silica-based surfaces, particularly in the fabrication of stationary phases for chromatography. The triethoxysilyl group of the molecule allows for its covalent attachment to the hydroxyl-rich surface of fused silica capillary columns, which are commonly used in gas chromatography (GC) and high-performance liquid chromatography (HPLC). sglab.netveeprho.com This immobilization is achieved through a silanization reaction, where the ethoxy groups on the silicon atom hydrolyze to form reactive silanols (Si-OH), which then condense with the silanol groups on the silica surface to form stable siloxane (Si-O-Si) bonds.

Once anchored, the ethyl carbamate portion of the molecule constitutes the new stationary phase surface. The carbamate functional group (-NH-C(O)-O-) introduces a significant degree of polarity to the column. This polarity allows for unique separation selectivity based on specific intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, with analyte molecules. scielo.br Stationary phases containing embedded polar groups like carbamates have been shown to exhibit different selectivity for polar analytes compared to traditional non-polar phases (e.g., C18) and are stable in highly aqueous mobile phases. scielo.br This makes them particularly useful in reversed-phase HPLC for the separation of polar compounds that are poorly retained on conventional alkylsilane phases.

The key advantage of using a chemically bonded phase derived from this compound is the creation of a robust and reproducible surface that can withstand the high pressures and diverse mobile phases used in modern chromatography. veeprho.com

| Stationary Phase Type | Primary Interaction Mechanism | Suitable Analytes |

|---|---|---|

| Standard C18 (Octadecylsilane) | Hydrophobic (van der Waals) Interactions | Non-polar, hydrophobic compounds |

| Carbamate-Modified (e.g., from this compound) | Hydrophobic, Dipole-Dipole, Hydrogen Bonding | Polar, moderately non-polar, and basic compounds |

Design of pH-Responsive and Smart Coatings

The development of smart coatings that respond to external stimuli, such as pH, is a significant area of materials science. While the carbamate linkage itself is generally stable, this compound can be integrated into pH-responsive systems. The formation of the siloxane network, which constitutes the backbone of the coating, is highly dependent on the pH of the environment during the hydrolysis and condensation steps. mdpi.com The rate of hydrolysis for alkoxysilanes is lowest at a neutral pH and increases in both acidic and alkaline conditions. mdpi.comgantrade.com This allows for precise control over the coating's network density, porosity, and surface morphology by tuning the pH during its fabrication.

Furthermore, surfaces functionalized with this silane can be used as a platform for the subsequent attachment of pH-sensitive molecules or polymers. For instance, after the initial silane layer is deposited, polymers that exhibit conformational changes or solubility shifts in response to pH (e.g., poly(acrylic acid) or poly(2-(diisopropylamino)ethyl methacrylate)) can be grafted onto the surface. nih.gov In such a system, the silane layer provides a stable, covalent anchor to the substrate, ensuring the durability of the smart coating. Adsorption and desorption of functionalized nanoparticles onto these surfaces can also be controlled by altering the solution pH, which protonates or deprotonates the surface groups, thereby changing the surface properties from hydrophobic to hydrophilic. nih.gov This approach is foundational for creating sensors, controlled-release systems, and surfaces with tunable wettability. yokogawa.com

Integration into Polymer Systems

Role as Silane Coupling Agents for Organic-Inorganic Interfaces

This compound is a classic example of an organofunctional silane that acts as a molecular bridge, or coupling agent, to promote adhesion between dissimilar materials, specifically organic polymers and inorganic substrates. nih.gov This dual functionality arises from its unique molecular structure.

Inorganic Reactivity : The triethoxysilyl end of the molecule is reactive toward inorganic surfaces like glass, silica, and metal oxides, which are typically rich in surface hydroxyl (-OH) groups. In the presence of moisture, the ethoxy groups hydrolyze to form three reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the inorganic substrate, forming strong, covalent siloxane (Si-O-Si) bonds. mdpi.comnih.gov

Organic Compatibility : The ethyl carbamate functional group is organophilic, making it compatible with a wide range of organic polymer resins. It can form physical entanglements and, more importantly, chemical interactions such as hydrogen bonds with the polymer matrix, particularly with polymers like polyurethanes, polyamides, and polyesters.